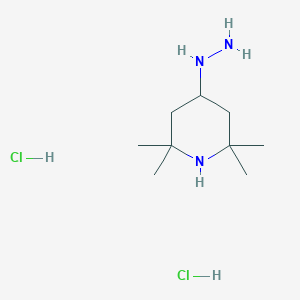![molecular formula C7H4N6O2 B15246482 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid CAS No. 425366-36-5](/img/structure/B15246482.png)
4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazole-fused pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,3-triazole-5-carbonitrile with formamidine or acetamidine under specific conditions to form the desired triazolo[1,5-a]pyrazine derivative . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
化学反応の分析
Types of Reactions: 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolo[1,5-a]pyrazine derivatives .
科学的研究の応用
4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 4-amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, such as c-Met, which play a crucial role in cell signaling and cancer progression . The compound may also modulate the activity of GABA_A receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .
類似化合物との比較
1,2,4-Triazole: Another triazole derivative with diverse biological activities, including antifungal and antibacterial properties.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
1,2,3-Triazole: Widely used in click chemistry and known for its stability and versatility in various chemical reactions.
Uniqueness: 4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
425366-36-5 |
|---|---|
分子式 |
C7H4N6O2 |
分子量 |
204.15 g/mol |
IUPAC名 |
4-amino-3-cyanotriazolo[1,5-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H4N6O2/c8-1-3-5-6(9)10-4(7(14)15)2-13(5)12-11-3/h2H,(H2,9,10)(H,14,15) |
InChIキー |
MDNDLXNMVSSXHK-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C2=C(N=NN21)C#N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


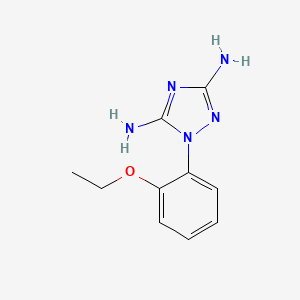
![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
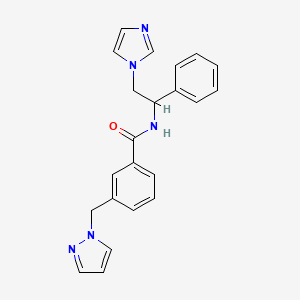
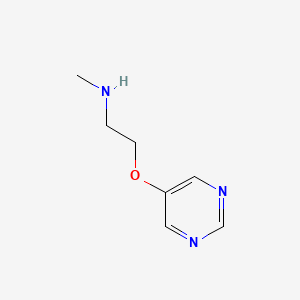

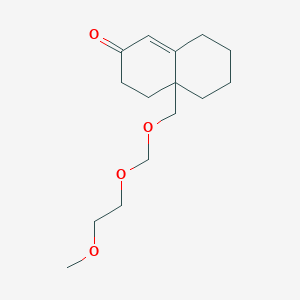
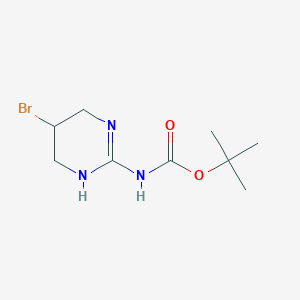
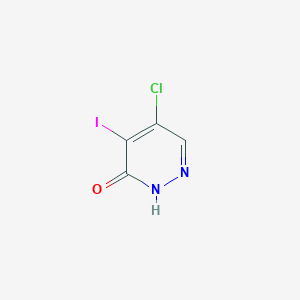
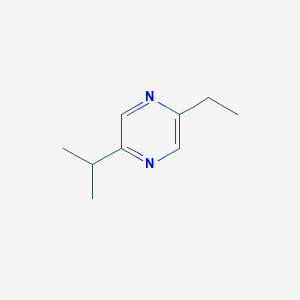
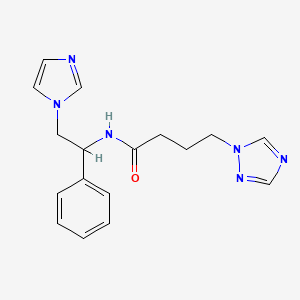

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
